molecular formula C13H16ClNO B12791784 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine CAS No. 23898-55-7

3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine

Cat. No.: B12791784
CAS No.: 23898-55-7
M. Wt: 237.72 g/mol
InChI Key: PKELZJCVGQJKAN-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is an organic compound that belongs to the class of oxaziridines. These compounds are characterized by a three-membered ring containing an oxygen and a nitrogen atom. The presence of the 4-chlorophenyl and cyclohexyl groups in this compound makes it particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine typically involves the reaction of 4-chlorobenzaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then subjected to oxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to yield the desired oxaziridine compound. The reaction conditions usually involve maintaining a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine can undergo various types of chemical reactions, including:

    Oxidation: The oxaziridine ring can be oxidized to form corresponding nitrones.

    Reduction: Reduction of the oxaziridine ring can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitrones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives at the 4-chlorophenyl group.

Scientific Research Applications

3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrones and amines.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine involves its ability to act as an oxidizing agent. The oxaziridine ring can transfer an oxygen atom to various substrates, leading to the formation of oxidized products. This property makes it useful in organic synthesis for the introduction of oxygen functionalities into molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being oxidized.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is unique due to its oxaziridine ring, which imparts distinct chemical reactivity compared to other similar compounds

Properties

CAS No.

23898-55-7

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-cyclohexyloxaziridine

InChI

InChI=1S/C13H16ClNO/c14-11-8-6-10(7-9-11)13-15(16-13)12-4-2-1-3-5-12/h6-9,12-13H,1-5H2

InChI Key

PKELZJCVGQJKAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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